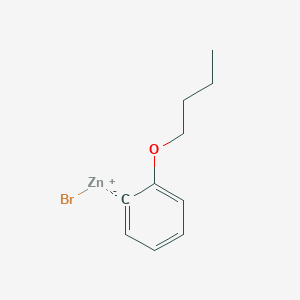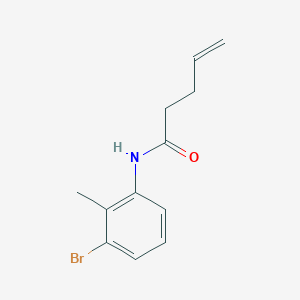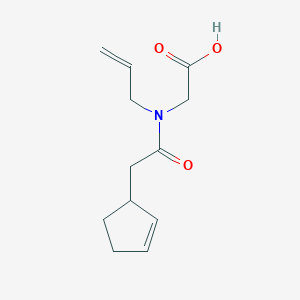
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is an organic compound with the molecular formula C12H17NO3 This compound features a unique structure that includes an allyl group, a cyclopent-2-en-1-yl moiety, and a glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine typically involves the following steps:
Formation of 2-(cyclopent-2-en-1-yl)acetic acid: This intermediate can be synthesized by reacting cyclopent-2-en-1-one with ethyl acetate in the presence of an acid or base catalyst.
Acylation of Glycine: The 2-(cyclopent-2-en-1-yl)acetic acid is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Substituted allyl derivatives.
Aplicaciones Científicas De Investigación
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine involves its interaction with specific molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopent-2-en-1-yl moiety may also interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- n-Allyl-n-(2-cyclopenten-1-yl)acetamide
- n-Allyl-n-(2-cyclopenten-1-yl)acetylalanine
Uniqueness
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is unique due to the presence of both an allyl group and a cyclopent-2-en-1-yl moiety, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-[(2-cyclopent-2-en-1-ylacetyl)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-7-13(9-12(15)16)11(14)8-10-5-3-4-6-10/h2-3,5,10H,1,4,6-9H2,(H,15,16) |
Clave InChI |
KJDZTMCGZVLRMM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC(=O)O)C(=O)CC1CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
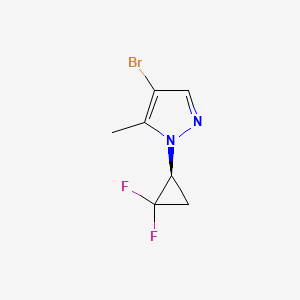
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

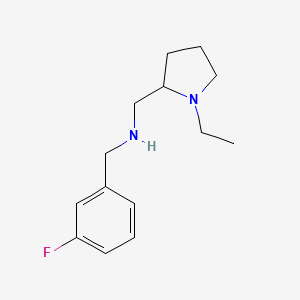
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
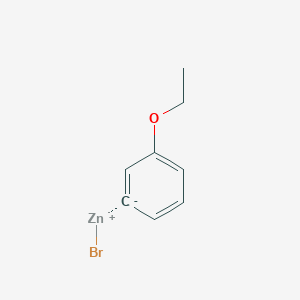
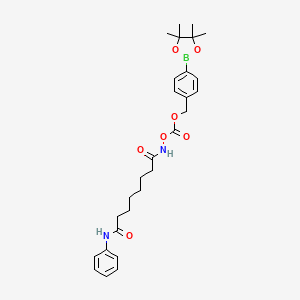
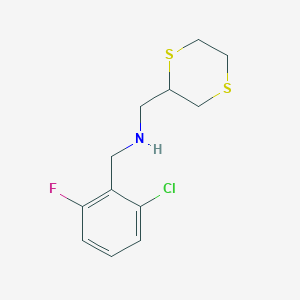
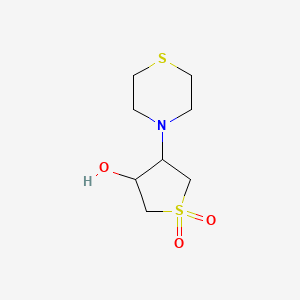

![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
